molecular formula C17H19ClN6O3 B14102131 8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14102131
M. Wt: 390.8 g/mol
InChI Key: WKTNREQWHQKQGN-FBHDLOMBSA-N
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Description

“8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common reagents and conditions might include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-chlorophenyl group, the methoxyethyl group, and the hydrazinyl group can be carried out using standard organic synthesis techniques such as nucleophilic substitution, condensation, and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxyethyl group or the hydrazinyl group.

    Reduction: Reduction of the ethylidene group to an ethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the purine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a fully saturated purine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antiviral activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibition or activation of enzyme activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Interference with nucleic acids: Inhibition of DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

The unique structural features of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” include the presence of the 4-chlorophenyl group and the methoxyethyl group, which might confer distinct biological activities or chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C17H19ClN6O3

Molecular Weight

390.8 g/mol

IUPAC Name

8-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H19ClN6O3/c1-10(11-4-6-12(18)7-5-11)21-22-16-19-14-13(24(16)8-9-27-3)15(25)20-17(26)23(14)2/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,25,26)/b21-10-

InChI Key

WKTNREQWHQKQGN-FBHDLOMBSA-N

Isomeric SMILES

C/C(=N/NC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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